molecular formula C16H10BrN3O2 B3303654 N-(1H-benzimidazol-2-yl)-5-bromo-1-benzofuran-2-carboxamide CAS No. 921167-56-8

N-(1H-benzimidazol-2-yl)-5-bromo-1-benzofuran-2-carboxamide

Cat. No. B3303654
CAS RN: 921167-56-8
M. Wt: 356.17 g/mol
InChI Key: WILVEJKQGPTWAV-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its biological and medicinal properties .


Molecular Structure Analysis

Benzimidazole has a bicyclic structure, consisting of a fused benzene and imidazole ring . The presence of nitrogen atoms in the imidazole ring can participate in various hydrogen bonding interactions, influencing its molecular structure .


Chemical Reactions Analysis

Benzimidazole compounds can undergo various chemical reactions, particularly at the nitrogen atoms, to form a variety of derivatives. These reactions are often used to modify the biological activity of the compound .


Physical And Chemical Properties Analysis

Benzimidazole is a solid at room temperature with a melting point of 170-171°C . It is slightly soluble in water, and more soluble in organic solvents like ethanol and chloroform .

Safety and Hazards

Like all chemicals, benzimidazole and its derivatives should be handled with care. They may cause irritation to the skin and eyes, and may be harmful if swallowed or inhaled . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Future Directions

The benzimidazole scaffold continues to be a focus in medicinal chemistry due to its versatile biological activity. Future research will likely continue to explore new benzimidazole derivatives and their potential therapeutic applications .

properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-5-bromo-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN3O2/c17-10-5-6-13-9(7-10)8-14(22-13)15(21)20-16-18-11-3-1-2-4-12(11)19-16/h1-8H,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILVEJKQGPTWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC4=C(O3)C=CC(=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-benzimidazol-2-yl)-5-bromo-1-benzofuran-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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